molecular formula C22H14Cl2N2OS B2743009 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956795-66-7

5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2743009
CAS No.: 956795-66-7
M. Wt: 425.33
InChI Key: MPHMKWKHJVPRBF-UHFFFAOYSA-N
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Description

The compound “5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C22H14Cl2N2OS . It is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carbaldehyde group, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of the molecule. Attached to this ring are three phenyl rings (rings of six carbon atoms), one of which is substituted with two chlorine atoms and a sulfanyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 425.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on synthesizing various pyrazole derivatives through different chemical reactions, demonstrating the compound's versatility as a precursor for creating a wide array of heterocyclic compounds. For example, the Vilsmeier–Haack reaction has been used to synthesize novel chalcone analogues and dipyrazolopyridines, indicating the potential for developing diverse derivatives with varied applications (Quiroga et al., 2010). Similar methodologies could potentially be applied to "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" for the synthesis of novel compounds.

Molecular Structure Analysis

The structural analysis of pyrazole derivatives, including X-ray crystallography, has provided detailed insights into their molecular geometry and electron distribution. Such studies are essential for understanding the reactivity and interaction of these compounds with various substrates, which is crucial for their application in medicinal chemistry and material science (Hu et al., 2010). By extension, studying the structure of "this compound" could reveal unique properties beneficial for specific applications.

Biological Activity Exploration

Although the focus is on excluding drug use, dosage, and side effects, the research into pyrazole derivatives' biological activities suggests a significant interest in their potential therapeutic benefits. For instance, synthesizing novel symmetric 1,4-dihydropyridines bearing a pyrazole moiety indicates ongoing research into their biological properties and potential applications in drug development (Thakrar et al., 2012). This area of research could be relevant for "this compound" in exploring non-therapeutic applications that leverage its biological activity.

Material Science and Catalysis

Pyrazole derivatives have also been explored for their applications in material science, including their use as catalysts in chemical reactions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using sulfuric acid derivatives as recyclable catalysts highlights the potential of pyrazole compounds in catalysis and material synthesis (Tayebi et al., 2011). This suggests that "this compound" could find applications in developing new catalysts or materials with unique properties.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-12-7-13-19(24)21(18)28-22-17(14-27)20(15-8-3-1-4-9-15)25-26(22)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHMKWKHJVPRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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